

Application Notes and Protocols for In Vivo Administration of PDpep1.3

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Compound of Interest

Compound Name: PDpep1.3

Cat. No.: B15617630

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These application notes provide a comprehensive overview of the in vivo administration of **PDpep1.3**, a peptide inhibitor of the α -synuclein-CHMP2B interaction, for preclinical studies in Parkinson's disease models. The provided protocols are based on published research and are intended to guide researchers in designing and executing their own experiments.

Introduction

PDpep1.3 is a novel peptide that has shown therapeutic potential in preclinical models of Parkinson's disease. It functions by disrupting the interaction between α -synuclein (α S) and the Charged Multivesicular Body Protein 2B (CHMP2B), a component of the Endosomal Sorting Complex Required for Transport (ESCRT-III) machinery.^{[1][2][3][4][5]} This disruption restores the normal function of the endolysosomal pathway, leading to enhanced clearance of α -synuclein aggregates and protecting dopaminergic neurons from degeneration.^{[2][3][5]}

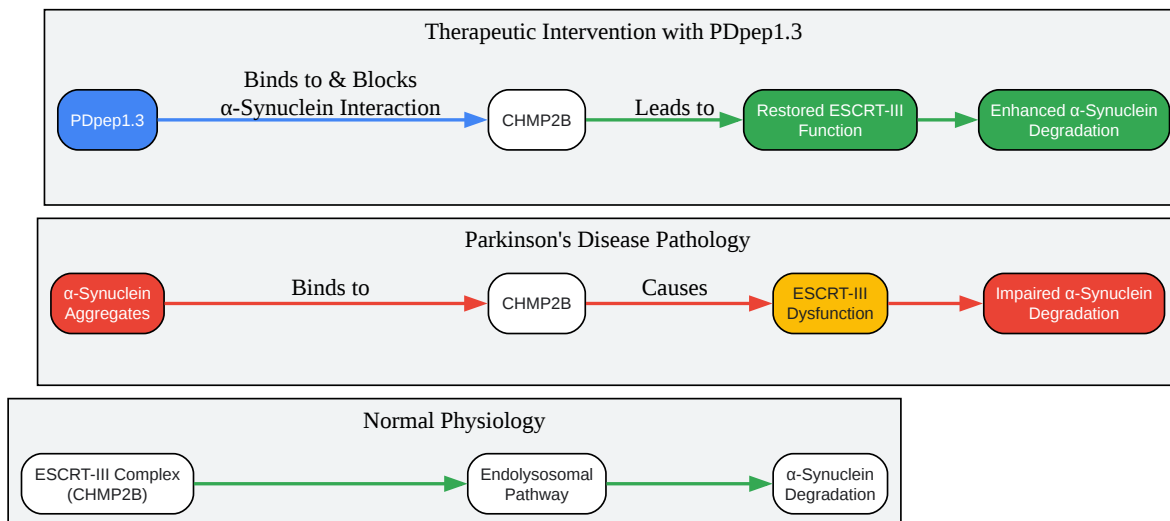
Mechanism of Action

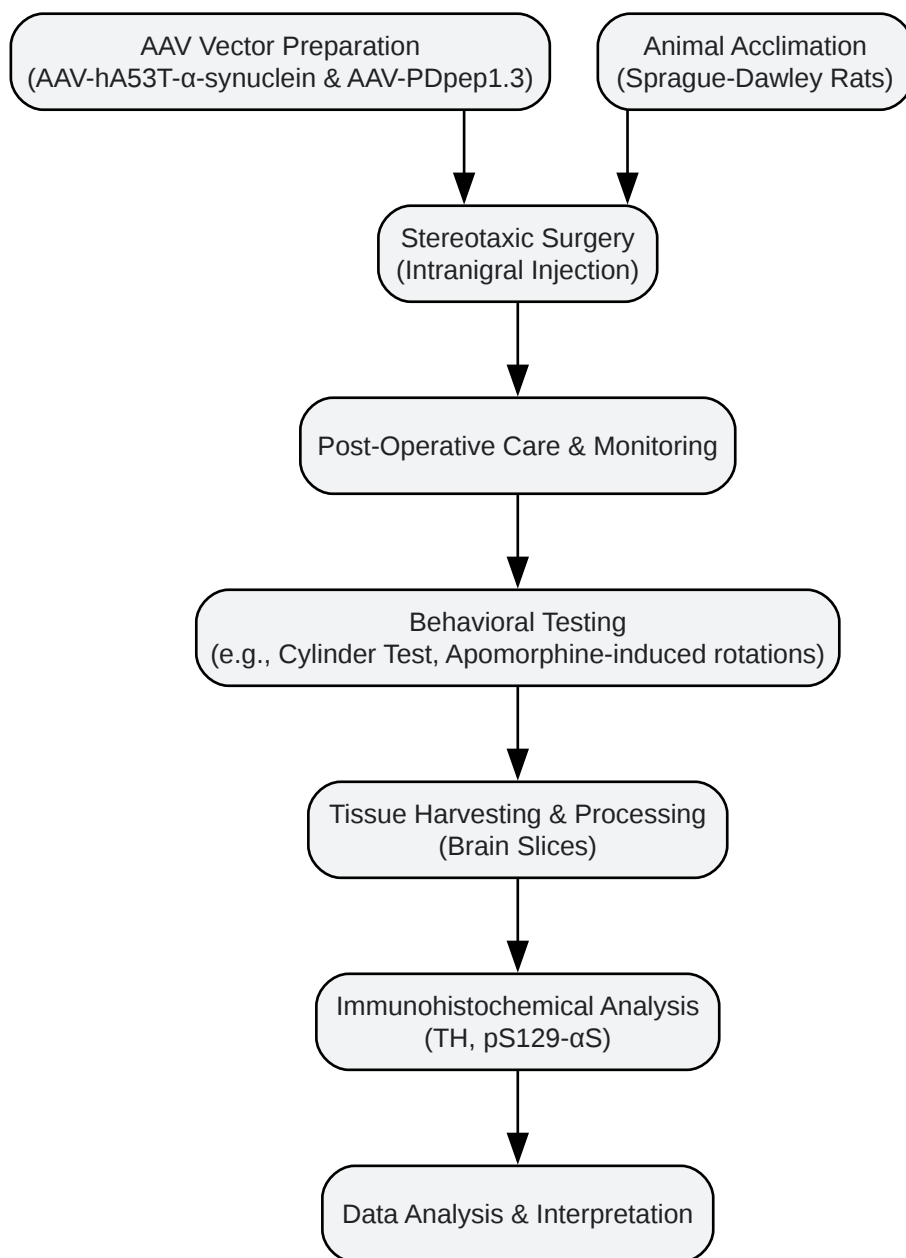
Under pathological conditions, α -synuclein accumulates and interacts with CHMP2B, impairing the function of the ESCRT-III complex. This impairment hinders the degradation of α -synuclein through the endolysosomal pathway, leading to its aggregation and subsequent neurotoxicity.

PDpep1.3 competitively binds to CHMP2B, preventing its interaction with α -synuclein. This

action restores the integrity and function of the ESCRT-III complex, thereby promoting the clearance of α -synuclein.

Signaling Pathway Diagram





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